molecular formula C13H17NO2Si B8680489 Ethyl 5-((trimethylsilyl)ethynyl)nicotinate

Ethyl 5-((trimethylsilyl)ethynyl)nicotinate

Cat. No.: B8680489
M. Wt: 247.36 g/mol
InChI Key: LTPFVUJEJVTAOC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-((trimethylsilyl)ethynyl)nicotinate is a useful research compound. Its molecular formula is C13H17NO2Si and its molecular weight is 247.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C13H17NO2Si

Molecular Weight

247.36 g/mol

IUPAC Name

ethyl 5-(2-trimethylsilylethynyl)pyridine-3-carboxylate

InChI

InChI=1S/C13H17NO2Si/c1-5-16-13(15)12-8-11(9-14-10-12)6-7-17(2,3)4/h8-10H,5H2,1-4H3

InChI Key

LTPFVUJEJVTAOC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CN=CC(=C1)C#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of ethyl-5-bromonicotinate (30 g, 130.40 mmol), triethylamine (78 mL) and ethyl acetate (130 mL) is degassed for 15 min. Add trimethylsilylacetylene (88.46 mL, 625.92 mmol), bis(triphenylphosphine)palladium (II) dichloride (4.57 g, 6.52 mmol) and copper (I) iodide (0.25 g, 1.30 mmol) and stir at 50° C. under-nitrogen for 16 h. Cool to room temperature, filter through diatomaceous earth, wash with ethyl acetate, and concentrate. Purify the residue by silica gel chromatography, eluting with 10:1 hexanes:ethyl acetate, to give the title compound (27.7 g, 86%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
78 mL
Type
reactant
Reaction Step One
Quantity
130 mL
Type
solvent
Reaction Step One
Quantity
88.46 mL
Type
reactant
Reaction Step Two
Name
bis(triphenylphosphine)palladium
Quantity
4.57 g
Type
catalyst
Reaction Step Two
Name
copper (I) iodide
Quantity
0.25 g
Type
catalyst
Reaction Step Two
Yield
86%

Synthesis routes and methods II

Procedure details

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[Cu]I
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.